molecular formula C28H28FNO6 B11225270 Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11225270
M. Wt: 493.5 g/mol
InChI Key: DCVXKZDTZPHKFH-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the 4-fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core is acylated with a 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst.

    Methoxylation and esterification:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents such as halogens or alkyl groups.

Scientific Research Applications

Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the mechanisms of action of complex organic molecules and their interactions with biological systems.

Mechanism of Action

The mechanism by which Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(2-(4-chlorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
  • Methyl 4-((2-(2-(4-bromophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Uniqueness

Methyl 4-((2-(2-(4-fluorophenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C28H28FNO6

Molecular Weight

493.5 g/mol

IUPAC Name

methyl 4-[[2-[2-(4-fluorophenyl)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H28FNO6/c1-33-25-15-20-12-13-30(27(31)14-18-4-8-21(29)9-5-18)24(23(20)16-26(25)34-2)17-36-22-10-6-19(7-11-22)28(32)35-3/h4-11,15-16,24H,12-14,17H2,1-3H3

InChI Key

DCVXKZDTZPHKFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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